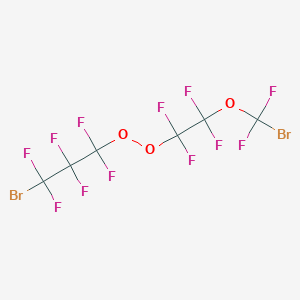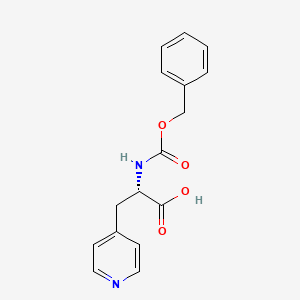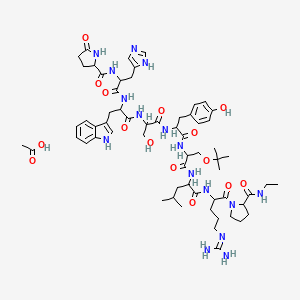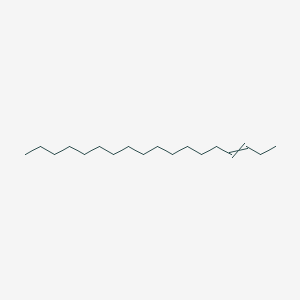
1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane is a complex organofluorine compound It is characterized by the presence of multiple halogen atoms, including bromine and fluorine, which contribute to its unique chemical properties
準備方法
The synthesis of 1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach is the halogenation of precursor molecules, followed by the introduction of peroxy groups under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
化学反応の分析
1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of peroxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and bromine atoms into target molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane involves its interaction with molecular targets through halogen bonding and peroxy group reactivity. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved include oxidative stress induction and disruption of cellular processes.
類似化合物との比較
Similar compounds to 1-Bromo-3-(2-(bromodifluoromethoxy)-1,1,2,2-tetrafluoroethylperoxy)-1,1,2,2,3,3-hexafluoropropane include other halogenated organofluorine compounds such as:
- 1-Bromo-3-(difluoromethoxy)benzene
- 1-Bromo-3-chloro-2-fluorobenzene
- 1-Bromo-3-(2-bromoethoxy)benzene These compounds share similar structural features but differ in the number and type of halogen atoms and functional groups. The uniqueness of this compound lies in its combination of bromine, fluorine, and peroxy groups, which confer distinct reactivity and applications.
特性
分子式 |
C6Br2F12O3 |
|---|---|
分子量 |
507.85 g/mol |
IUPAC名 |
1-bromo-3-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethyl]peroxy-1,1,2,2,3,3-hexafluoropropane |
InChI |
InChI=1S/C6Br2F12O3/c7-2(11,12)1(9,10)3(13,14)22-23-5(17,18)4(15,16)21-6(8,19)20 |
InChIキー |
PCVZJBBLZWMNMY-UHFFFAOYSA-N |
正規SMILES |
C(C(OOC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(C(F)(F)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13395340.png)


![2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B13395358.png)


![Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate](/img/structure/B13395381.png)
![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)

![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13395394.png)


![1-[3-[4-Amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13395406.png)
